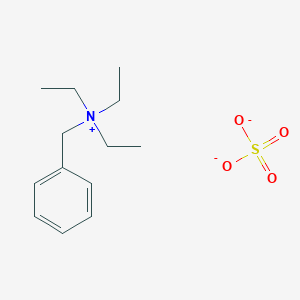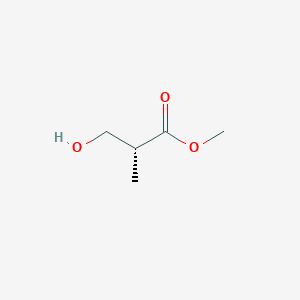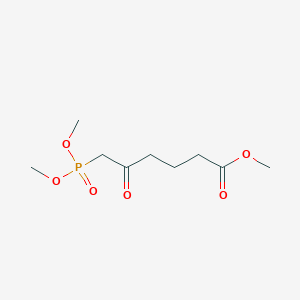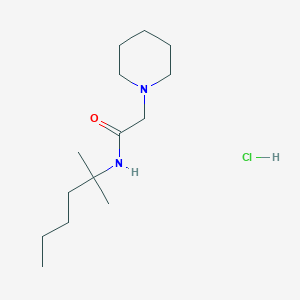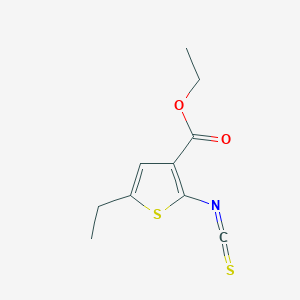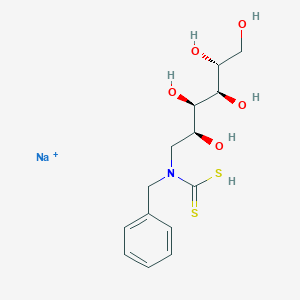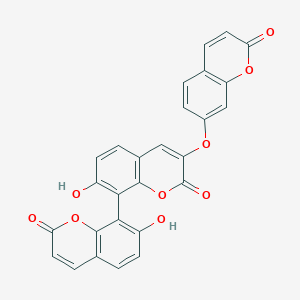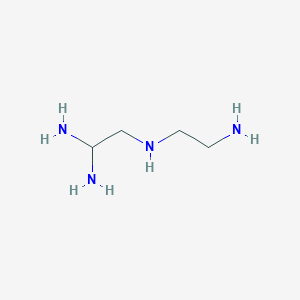
N2-(2-Aminoethyl)ethane-1,1,2-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(2-Aminoethyl)ethane-1,1,2-triamine, commonly known as AEEA, is a small organic molecule that has been extensively studied for its potential use in various scientific applications. AEEA is a triamine compound that contains three amino groups, making it a versatile building block for the synthesis of other compounds. In
Mécanisme D'action
AEEA acts as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in the removal of heavy metals from contaminated water and in the treatment of metal poisoning. AEEA has also been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
Effets Biochimiques Et Physiologiques
AEEA has been shown to have a variety of biochemical and physiological effects. In animal studies, AEEA has been shown to increase the production of certain enzymes and to decrease the levels of certain inflammatory markers. AEEA has also been shown to have a protective effect on the liver and kidneys, potentially making it useful in the treatment of liver and kidney diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AEEA in lab experiments is its versatility as a building block for the synthesis of other compounds. AEEA is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, AEEA can be toxic in high doses, and its effects on human health are not well understood.
Orientations Futures
There are several potential future directions for research on AEEA. One area of interest is its potential use in the treatment of liver and kidney diseases. AEEA has also been studied for its potential use in the development of biosensors and in the removal of heavy metals from contaminated water. Further research is needed to fully understand the biochemical and physiological effects of AEEA and its potential uses in various scientific applications.
Conclusion:
In conclusion, N2-(2-Aminoethyl)ethane-1,1,2-triamine, or AEEA, is a versatile compound with potential uses in a variety of scientific applications. Its ability to chelate metal ions and its antimicrobial properties make it useful in the treatment of metal poisoning and in the development of biosensors. However, further research is needed to fully understand its biochemical and physiological effects and its potential uses in various scientific applications.
Méthodes De Synthèse
AEEA can be synthesized through the reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The resulting product is then reacted with ammonia to form AEEA. This method yields a high purity product and is relatively simple to perform.
Applications De Recherche Scientifique
AEEA has been studied for its potential use in a variety of scientific applications, including as a crosslinking agent for polymers, as a chelating agent for metals, and as a precursor for the synthesis of other compounds. AEEA has also been used in the development of biosensors and in the treatment of certain diseases.
Propriétés
Numéro CAS |
100231-77-4 |
|---|---|
Nom du produit |
N2-(2-Aminoethyl)ethane-1,1,2-triamine |
Formule moléculaire |
C4H14N4 |
Poids moléculaire |
118.18 g/mol |
Nom IUPAC |
2-N-(2-aminoethyl)ethane-1,1,2-triamine |
InChI |
InChI=1S/C4H14N4/c5-1-2-8-3-4(6)7/h4,8H,1-3,5-7H2 |
Clé InChI |
CFAZGYXPBDCSPT-UHFFFAOYSA-N |
SMILES |
C(CNCC(N)N)N |
SMILES canonique |
C(CNCC(N)N)N |
Autres numéros CAS |
100231-77-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



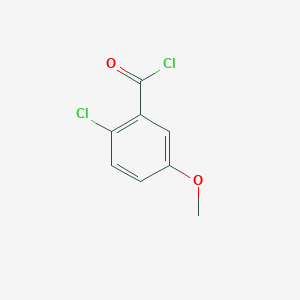
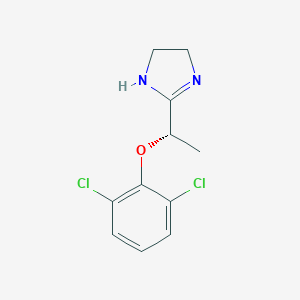

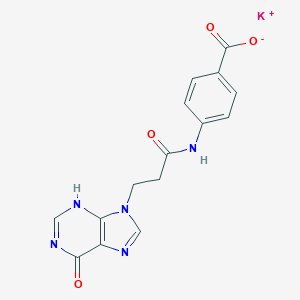

![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)
